An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical industry. It delves into the structural attributes, predicted physicochemical parameters, and spectral characteristics of the molecule. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility. The synthesis of this compound is also discussed, providing a holistic view for its potential as a drug candidate.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from discovery to clinical application is intricately linked to its physicochemical properties. These characteristics, including solubility, acidity (pKa), and lipophilicity (logP), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological properties. A thorough understanding of these parameters is therefore paramount in the early stages of drug development to predict a compound's in vivo behavior and to guide lead optimization.
5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a molecule of interest due to its composite structure, incorporating a 2-furoic acid core and a pyrrolidine-1-sulfonamide substituent. The furoic acid moiety is a known pharmacophore present in various bioactive compounds, while the sulfonamide group is a classic feature in a wide array of therapeutic agents. The pyrrolidine ring can influence the molecule's conformational flexibility and solubility. This guide aims to provide a detailed exposition of the key physicochemical properties of this compound, offering both predicted values and the methodologies for their experimental validation.
Molecular Structure and Chemical Identity
The foundational step in characterizing any compound is to understand its structure. 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is comprised of a central furan ring, substituted at the 2-position with a carboxylic acid group and at the 5-position with a pyrrolidin-1-ylsulfonyl group.
Table 1: Chemical Identity of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid
| Identifier | Value |
| IUPAC Name | 5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxylic acid |
| Molecular Formula | C₉H₁₁NO₅S |
| Molecular Weight | 245.25 g/mol |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O |
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// Invisible edges for furan ring structure edge [style=invis]; C5 -- C6; C6 -- O3; O3 -- C7; C7 -- C5;
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Synthesis Pathway
This proposed synthesis begins with the electrophilic substitution of 2-furoic acid with chlorosulfonic acid to introduce a chlorosulfonyl group at the 5-position of the furan ring. The subsequent reaction of the sulfonyl chloride intermediate with pyrrolidine in the presence of a base would yield the final product.
Physicochemical Properties: Predictions and Experimental Protocols
The following sections detail the predicted physicochemical properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid and provide standardized protocols for their experimental determination.
Acidity (pKa)
The pKa value is a critical determinant of a drug's ionization state at a given pH, which in turn influences its solubility, permeability, and binding to its biological target. The molecule possesses a carboxylic acid group, which is expected to be the primary acidic center.
Predicted pKa: Based on the pKa of 2-furoic acid (approximately 3.12 at 25°C)[1], the electron-withdrawing nature of the 5-(pyrrolidin-1-ylsulfonyl) group is expected to increase the acidity of the carboxylic acid, resulting in a slightly lower pKa value. The predicted pKa is likely to be in the range of 2.8 - 3.2 .
Experimental Protocol: Potentiometric Titration for pKa Determination [2]
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. Gentle warming may be necessary to aid dissolution; the solution should be cooled to room temperature before titration[2].
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Lipophilicity (logP and logD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's ability to partition between an oily (lipid) and an aqueous phase. This property is crucial for membrane permeability and overall ADME characteristics.
Predicted logP/logD: The pyrrolidine and sulfonamide moieties contribute to the lipophilicity, while the carboxylic acid group enhances hydrophilicity, especially in its ionized form. The predicted octanol-water partition coefficient (logP) is estimated to be in the range of 1.0 - 1.5 . The distribution coefficient (logD) will be pH-dependent due to the ionizable carboxylic acid. At physiological pH (7.4), where the carboxylic acid will be predominantly deprotonated, the logD value is expected to be significantly lower than the logP.
Experimental Protocol: Shake-Flask Method for logD Determination [3][4][5]
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer[5].
-
Sample Preparation: Prepare a stock solution of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM)[3].
-
Partitioning: In a vial, combine a known volume of the n-octanol-saturated buffer and buffer-saturated n-octanol. Add a small aliquot of the stock solution of the test compound.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases[4].
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
-
Concentration Analysis: Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logD is calculated using the following formula: logD = log ( [Concentration in octanol phase] / [Concentration in aqueous phase] )
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Poor solubility can be a major hurdle in drug development.
Predicted Solubility: The presence of the polar carboxylic acid and sulfonamide groups suggests that 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid will have moderate aqueous solubility. The solubility of 2-furoic acid is reported to be 27.1 g/L[1]. The larger, more complex substituent at the 5-position will likely decrease the solubility compared to the parent furoic acid. The solubility is expected to be significantly higher at basic pH due to the deprotonation of the carboxylic acid.
Experimental Protocol: Equilibrium Solubility Determination [6][7][8][9]
-
Sample Preparation: Add an excess amount of solid 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid to a series of vials containing a known volume of purified water or buffer solutions of different pH values.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Processing: After equilibration, allow the undissolved solid to settle. Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Concentration Analysis: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Solubility Determination: The measured concentration of the saturated solution represents the equilibrium solubility of the compound under the tested conditions.
Thermal Properties
Predicted Melting Point: The melting point of 2-furoic acid is in the range of 128-132°C[1]. The introduction of the larger and more polar pyrrolidin-1-ylsulfonyl group is expected to increase the melting point due to stronger intermolecular interactions. The predicted melting point is likely to be in the range of 150-180°C .
Predicted Boiling Point: The boiling point of 2-furoic acid is between 230-232°C[1]. Due to the increased molecular weight and polarity, the boiling point of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is predicted to be significantly higher, likely above 300°C , with probable decomposition before boiling at atmospheric pressure.
Spectral Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the pyrrolidine protons, and the acidic proton of the carboxylic acid. The furan protons will appear as doublets in the aromatic region. The pyrrolidine protons will likely show complex multiplets in the aliphatic region. The carboxylic acid proton will be a broad singlet, the chemical shift of which will be solvent-dependent. For 2-furoic acid, the furan protons appear at approximately 7.90, 7.22, and 6.64 ppm in DMSO-d6[10].
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the furan ring will appear in the aromatic region, and the pyrrolidine carbons will be in the aliphatic region. The ¹³C NMR signals for 2-furoic acid in DMSO-d6 are observed at 159.81, 147.44, 145.38, 118.16, and 112.52 ppm[10].
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the fragmentation pattern of the molecule. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be expected at m/z 246.0. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 244.0. Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of the pyrrolidine ring and cleavage of the sulfonamide bond[11].
Conclusion
This technical guide has provided a detailed overview of the predicted and experimentally determinable physicochemical properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. The presented information, including predicted values for pKa, logP, solubility, and spectral characteristics, along with robust experimental protocols, serves as a valuable resource for researchers engaged in the synthesis, characterization, and development of this and related compounds. A thorough understanding and empirical validation of these properties are critical for advancing our knowledge of its potential as a therapeutic agent and for making informed decisions in the drug discovery and development pipeline.
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